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molecular formula C8H8N2O2 B1368984 5-cyano-1-methyl-1H-pyrrole-2-acetic acid CAS No. 71290-65-8

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Cat. No. B1368984
M. Wt: 164.16 g/mol
InChI Key: APMOBEWQZBWHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246176

Procedure details

To a solution of the Grignard reagent prepared from 0.82 g. (36 mmol) of magnesium and 6.2 g. (36 mmol) of 4-bromotoluene in 15 ml. of anhydrous tetrahydrofuran was added 1.2 g. of solid material which contained about 6.0 mmol of 5-cyano-1-methylpyrrole-2-acetate as the calcium salt and some water which persisted after drying in a vacuum oven. Diphenyl ether (20 g.) was added, and the reaction mixture was heated to remove tetrahydrofuran by distillation until the temperature reached 110° C. The reaction mixture was then heated under reflux for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. Following a work-up procedure similar to that described for Example 1, there was obtained 130 mg. (13%) of 5-cyano-1-methylpyrrole-2-acetic acid and 970 mg. (yield: 63%, 73% based on unrecovered cyanoacid) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as brown solids.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step Two
Quantity
36 mmol
Type
reactant
Reaction Step Three
Name
5-cyano-1-methylpyrrole-2-acetate
Quantity
6 mmol
Type
reactant
Reaction Step Four
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[C:10]([C:12]1[N:16]([CH3:17])[C:15]([CH2:18][C:19]([O-:21])=[O:20])=[CH:14][CH:13]=1)#N.[Ca].C(C1N(C)C(CC(O)=[O:33])=CC=1)#N>O.O1CCCC1>[CH3:17][N:16]1[C:12]([C:10]([C:3]2[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=2)=[O:33])=[CH:13][CH:14]=[C:15]1[CH2:18][C:19]([OH:21])=[O:20]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
36 mmol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
36 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
5-cyano-1-methylpyrrole-2-acetate
Quantity
6 mmol
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)CC(=O)[O-]
Step Five
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after drying in a vacuum oven
ADDITION
Type
ADDITION
Details
Diphenyl ether (20 g.) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
by distillation until the temperature
CUSTOM
Type
CUSTOM
Details
reached 110° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ether and dilute aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
there was obtained 130 mg

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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